molecular formula C7H8F2N2O B1445024 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one CAS No. 1250646-65-1

3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one

Cat. No. B1445024
CAS RN: 1250646-65-1
M. Wt: 174.15 g/mol
InChI Key: ZHPOARJZMDPNJO-UHFFFAOYSA-N
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Description

The closest compounds I found are “3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile” and "3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide" . These compounds have a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of these compounds can be determined by various spectroscopic techniques. For example, the InChI code for “3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile” is 1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

Research has explored the synthesis and structural study of related dihydropyridine compounds, providing insights into their crystal structures and intermolecular interactions. For instance, bis-perfluoropyridyl bridged by dihydropyridine compounds synthesized from aminopridine derivatives and pentafluoropyridine demonstrate significant structural characteristics, such as intermolecular hydrogen bonds and C–F⋯π interactions stabilizing the crystal packing (Ranjbar‐Karimi et al., 2011).

Chemical Synthesis Approaches

Further research has led to the development of regioselective synthesis methods for dihydropyridine derivatives through multi-component reactions. These methods showcase the efficiency of generating dihydropyridine structures with functional groups beneficial for subsequent synthetic applications, highlighting their role as precursors for complex molecule synthesis (Koley et al., 2015).

Catalyst-Free Domino Reactions

The catalyst-free domino reaction methodology has been applied to synthesize dihydropyridine derivatives, including reactions involving ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine. This approach underscores the potential of 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one in creating compounds with bioactive properties, such as significant mortality against Myzus persicae (Zhao et al., 2020).

Novel Synthetic Pathways

Innovative synthetic pathways involving 3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one derivatives have been developed for constructing complex molecules. These pathways often utilize the compound as a key intermediate, demonstrating its versatility in organic synthesis and potential applications in developing new pharmaceuticals or materials (Tolmachova et al., 2011).

Safety and Hazards

The safety and hazards associated with these compounds can also vary. For instance, “3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile” has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Future Directions

The future directions for research on these compounds could involve further exploration of their synthesis, properties, and potential applications. This could include investigating their potential use in medicinal chemistry, given the biological importance of similar compounds .

properties

IUPAC Name

3-amino-1-(2,2-difluoroethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c8-6(9)4-11-3-1-2-5(10)7(11)12/h1-3,6H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPOARJZMDPNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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